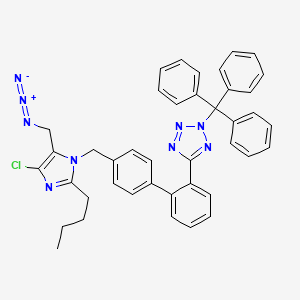

N-Trityl Losartan Azide

Description

Properties

Molecular Formula |

C41H36ClN9 |

|---|---|

Molecular Weight |

690.2 g/mol |

IUPAC Name |

5-[2-[4-[[5-(azidomethyl)-2-butyl-4-chloroimidazol-1-yl]methyl]phenyl]phenyl]-2-trityltetrazole |

InChI |

InChI=1S/C41H36ClN9/c1-2-3-23-38-45-39(42)37(28-44-48-43)50(38)29-30-24-26-31(27-25-30)35-21-13-14-22-36(35)40-46-49-51(47-40)41(32-15-7-4-8-16-32,33-17-9-5-10-18-33)34-19-11-6-12-20-34/h4-22,24-27H,2-3,23,28-29H2,1H3 |

InChI Key |

YWAIMMYICGFXDG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)CN=[N+]=[N-])Cl |

Origin of Product |

United States |

Synthetic Methodologies for N Trityl Losartan Azide Construction

Precursor Synthesis and Functionalization Prior to Azidation

The journey to N-Trityl Losartan (B1675146) Azide (B81097) begins with the meticulous construction of a hydroxymethyl precursor. This phase involves the assembly of the core molecular scaffold and the installation of a trityl protecting group.

The synthesis of the trityl losartan hydroxymethyl precursor is a critical stage that sets the foundation for the final product. It involves a series of reactions to build the imidazole (B134444) and biphenyl-tetrazole moieties and then protect the tetrazole ring.

The foundational structure of Losartan is assembled through the reaction of 2-butyl-4-chloro-1H-imidazole-5-carboxaldehyde with 2-cyano-4'-methylbiphenyl. This key step is followed by a [2+3] cycloaddition reaction between the nitrile group of the biphenyl (B1667301) component and sodium azide, which forms the characteristic tetrazole ring. This sequence of reactions establishes the core biphenyl-tetrazole structure linked to the imidazole ring, which is a hallmark of Losartan and its derivatives.

A crucial step in the synthesis is the protection of the tetrazole ring to prevent unwanted side reactions in subsequent steps. This is achieved through N-tritylation, where a trityl group (triphenylmethyl) is selectively attached to one of the nitrogen atoms of the tetrazole ring. The reaction of Losartan with trityl chloride in the presence of a base like triethylamine (B128534) in a suitable solvent such as acetonitrile (B52724) or dimethylformamide (DMF) leads to the formation of N-trityl Losartan. The bulky nature of the trityl group generally favors attachment at the N-2 position of the tetrazole ring, although the N-1 isomer can also be formed. The specific isomer, N-2 trityl losartan, is often the desired intermediate for further synthesis.

Table 1: Conditions for N-Tritylation of Losartan

| Reagents | Base | Solvent | Outcome |

| Trityl Chloride | Triethylamine | Acetonitrile / DMF | Regioselective formation of N-Trityl Losartan |

With the tetrazole ring protected, the next step involves the reduction of the aldehyde group on the imidazole ring to a hydroxymethyl group (-CH₂OH). This transformation is typically accomplished using a mild reducing agent to avoid affecting other functional groups in the molecule. Sodium borohydride (B1222165) (NaBH₄) is a commonly employed reagent for this purpose. The reaction converts the aldehyde of N-trityl Losartan into the corresponding primary alcohol, yielding the N-trityl Losartan hydroxymethyl precursor, also known as Losartan Impurity A.

Synthesis of Trityl Losartan Hydroxymethyl Precursors

Azide Introduction Strategies

The final stage of the synthesis involves the conversion of the hydroxymethyl group into an azide. This is a critical transformation that introduces the desired azide functionality into the molecule.

The introduction of the azide group is typically achieved through a two-step process involving the activation of the hydroxymethyl group followed by nucleophilic substitution with an azide salt. The hydroxyl group is a poor leaving group, so it must first be converted into a better one. This is often done by reacting the N-trityl Losartan hydroxymethyl precursor with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base. This reaction converts the alcohol into a mesylate or tosylate, respectively, which are excellent leaving groups.

The subsequent reaction with an azide source, such as sodium azide (NaN₃) or tetrabutylammonium (B224687) azide, proceeds via an Sₙ2 mechanism. The azide ion acts as a nucleophile, displacing the mesylate or tosylate group to form N-Trityl Losartan Azide. This method is efficient and allows for the controlled introduction of the azide functionality at the desired position.

Table 2: Reagents for Azide Introduction

| Activating Agent | Azide Source | Reaction Type | Product |

| Methanesulfonyl Chloride (MsCl) | Sodium Azide (NaN₃) | Nucleophilic Substitution (Sₙ2) | N-Trityl Losartan Azide |

| p-Toluenesulfonyl Chloride (TsCl) | Sodium Azide (NaN₃) | Nucleophilic Substitution (Sₙ2) | N-Trityl Losartan Azide |

Nucleophilic Displacement of Activated Hydroxyl Groups by Azide

Utilizing Diphenylphosphoryl Azide (DPPA) and DBU

A prevalent and effective method for the azidation of the N-Trityl Losartan precursor employs Diphenylphosphoryl Azide (DPPA) as the azide source and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a non-nucleophilic base. snmjournals.orgresearchgate.net This reaction proceeds by activating the primary hydroxyl group of N-Trityl Losartan, facilitating a nucleophilic substitution by the azide ion.

The general procedure involves dissolving the N-Trityl Losartan alcohol in a suitable aprotic solvent, such as Tetrahydrofuran (B95107) (THF). researchgate.net To this solution, DBU and DPPA are added, and the mixture is stirred for an extended period, typically overnight, to ensure the reaction goes to completion. researchgate.net The reaction mechanism is believed to involve the formation of a diphenylphosphate ester intermediate, which is an excellent leaving group. The in-situ generated azide anion then displaces this group via an Sₙ2 mechanism, leading to the desired N-Trityl Losartan Azide. acs.org This method is favored for its relatively mild conditions and good yields. researchgate.net

Table 1: Reported Reaction Conditions for Azidation using DPPA/DBU

| Precursor | Reagents | Solvent | Temperature | Time | Yield | Source(s) |

|---|---|---|---|---|---|---|

| Trityl-Losartan | DPPA, DBU | THF | Ambient | 16 h (overnight) | 87% | researchgate.net |

| Trityl-Losartan | DPPA, DBU | THF / Water (4:1) | 40°C | 16 h | Not specified | snmjournals.org |

| Trityl-Candesartan* | DPPA, DBU | Not specified | Not specified | Not specified | Not specified | acs.org |

| Losartan on Resin | DPPA, DBU | THF | Not specified | >45 min | Not specified | google.com |

Note: Candesartan is a structurally similar molecule, and the same method is applied to its tritylated derivative.

Optimization of Reaction Parameters for Azidation Efficiency

The efficiency of the azidation reaction is sensitive to several parameters, including solvent composition, temperature, and reagent stoichiometry. Variations in reported procedures suggest that optimization is key to maximizing yield and purity. For instance, one approach utilizes pure THF at ambient temperature, which simplifies the process and avoids potential side reactions that could be induced by heat. researchgate.net Another reported method employs a 4:1 mixture of THF and water at a slightly elevated temperature of 40°C, which may affect reaction rates and solubility of the components. snmjournals.org

In solid-phase synthesis, where the losartan precursor is attached to a resin, the reaction progress is monitored, and fresh aliquots of DPPA and DBU are added to drive the reaction to completion, indicating that reagent concentration is a critical factor. google.com The choice of base is also crucial; DBU is effective because it is a strong, non-nucleophilic base that facilitates the deprotonation of the alcohol without competing with the azide nucleophile. The overnight reaction time commonly reported suggests that the reaction is not instantaneous and requires a sufficient duration for complete conversion. researchgate.net

Alternative Azide Transfer Reagents and Methodologies

While DPPA is a widely used and effective reagent, other methodologies exist for the conversion of alcohols to azides, which could be applied to the synthesis of N-Trityl Losartan Azide. These alternatives can offer advantages in terms of safety, cost, or reaction conditions.

One notable alternative is the use of sulfonyl azides, such as imidazole-1-sulfonyl azide. researchgate.net This crystalline and shelf-stable reagent can convert primary amines to azides and could potentially be adapted for alcohol azidation, likely through an in-situ activation process. researchgate.net

Another major class of azidation reactions proceeds under Mitsunobu-type conditions. This involves using a phosphine (B1218219) (e.g., triphenylphosphine), an azodicarboxylate (e.g., DEAD or DIAD), and an azide source like hydrazoic acid (HN₃) or its TMS-protected form, trimethylsilyl (B98337) azide (TMSN₃). This approach also proceeds with a clean inversion of configuration, typical of an Sₙ2 reaction.

Furthermore, methods involving the in-situ formation of hydrazoic acid from sodium azide under acidic conditions, coupled with a copper catalyst, have been developed for cycloaddition reactions and could be adapted for azide synthesis. acs.orgnih.gov However, handling hydrazoic acid, even when formed in situ, requires stringent safety precautions due to its toxicity and explosive nature. researchgate.netresearchgate.net

Chemo- and Regioselective Synthesis Considerations

Achieving a high yield of the target molecule requires careful control over the selectivity of the reactions in the synthetic sequence, both in the initial protection step and the subsequent azidation.

Strategies for Minimizing Tetrazole N-Isomer Formation during Tritylation

The first step in the synthesis is the protection of the tetrazole ring of losartan with a triphenylmethyl (trityl) group. This is essential to prevent the acidic proton of the tetrazole from interfering with subsequent reactions and to block the tetrazole nitrogens from participating in undesired side reactions, such as reacting in copper-catalyzed cycloadditions. acs.org

However, the tetrazole ring has four nitrogen atoms, leading to the potential for forming different regioisomers upon alkylation with trityl chloride. The position of the trityl group can significantly impact the properties and subsequent reactivity of the molecule. The desired product is the N-trityl isomer that is most stable or most suitable for the subsequent azidation step. Process optimization often focuses on reaction conditions—such as the choice of base, solvent, and temperature—that favor the formation of one regioisomer over the others. newdrugapprovals.org For instance, coupling reactions involving imidazole aldehydes have been shown to predominantly yield the desired regioisomer, which is then carried forward. newdrugapprovals.orgnewdrugapprovals.org Separation of the desired trityl losartan from its regioisomers, if formed, is often accomplished by column chromatography or crystallization. newdrugapprovals.org

Process Optimization for Enhanced Yield and Purity

Final purification of N-Trityl Losartan Azide is almost universally achieved through flash chromatography. researchgate.netacs.org The specific solvent system for chromatography (e.g., ethyl acetate/hexane) is chosen to provide optimal separation of the desired azide product from any unreacted starting material and non-polar byproducts. acs.org The optimization of these chromatographic conditions is key to obtaining the final compound with high purity. For large-scale production, developing crystallization methods would be a key goal to enhance efficiency and avoid the costs associated with chromatography. units.itresearchgate.net

Solvent Selection and Reaction Medium Effects

The choice of solvent is a critical parameter in the synthesis of N-Trityl Losartan Azide, as it can significantly influence reaction rates, yields, and the solubility of reactants and intermediates. The polarity, aprotic or protic nature, and boiling point of the solvent all play crucial roles in the reaction's outcome.

Polar aprotic solvents are frequently employed in the azidation of alcohols. Solvents such as Tetrahydrofuran (THF) are standard for Mitsunobu reactions, effectively dissolving the alcohol substrate, triphenylphosphine (B44618) (PPh₃), and the azodicarboxylate reagent. wikipedia.orgorganic-synthesis.comN,N-Dimethylformamide (DMF) is another highly effective polar aprotic solvent, particularly favored for reactions utilizing DPPA. tcichemicals.commdpi.com Its high polarity can facilitate Sɴ2 displacements, and it is often the solvent of choice when reactions are sluggish at ambient temperatures, allowing for heating to drive the reaction to completion. sci-hub.se For instance, the conversion of a primary alcohol to an azide that was slow in THF at room temperature proceeded to completion within 3 hours at 65°C in DMF. sci-hub.se

Dimethyl sulfoxide (B87167) (DMSO) has also been reported as a highly effective medium for the one-pot conversion of alcohols to azides, demonstrating rapid reaction times even at room temperature. ias.ac.in In some procedures, ethyl acetate has been identified as an optimal solvent, leading to improved efficiency in the transformation of primary alcohols to their corresponding carbamoyl (B1232498) azides using a combination of iodobenzene (B50100) dichloride and sodium azide. thieme-connect.comresearchgate.net Other solvents like acetonitrile and toluene have also been used, though their efficacy can be substrate-dependent. tcichemicals.comias.ac.in The selection of the solvent is often a balance between ensuring all reagents remain in solution and facilitating the desired reaction pathway while minimizing side reactions.

Table 1: Solvent Effects in Alcohol Azidation Reactions

| Solvent | Typical Reaction Type | Key Characteristics & Effects | Reference |

|---|---|---|---|

| Tetrahydrofuran (THF) | Mitsunobu Reaction | Good solubility for reagents; standard choice for Mitsunobu conditions. | wikipedia.orgorganic-synthesis.com |

| N,N-Dimethylformamide (DMF) | DPPA-mediated Azidation | Highly polar, facilitates Sɴ2 reactions; allows for higher reaction temperatures. | tcichemicals.comsci-hub.se |

| Dimethyl Sulfoxide (DMSO) | One-pot Azidation (e.g., PPh₃/I₂/NaN₃) | Very effective for rapid conversions at room temperature. | ias.ac.in |

| Ethyl Acetate | PhICl₂/NaN₃ Azidation | Can lead to improved efficiency for certain primary alcohol to carbamoyl azide conversions. | thieme-connect.comresearchgate.net |

| Acetonitrile | Various | A polar aprotic option, but may be less effective than DMF or DMSO for this specific transformation. | ias.ac.in |

Temperature and Reaction Time Kinetics

The kinetics of the formation of N-Trityl Losartan Azide are strongly influenced by reaction temperature and duration. These parameters are often interdependent and are optimized in conjunction with the chosen solvent and reagent system to maximize yield and minimize the formation of impurities.

In many established procedures for alcohol azidation, the reaction is initiated at a reduced temperature to control the initial exothermic processes, followed by a period at ambient or elevated temperatures. For example, a standard Mitsunobu protocol involves cooling the reaction mixture to 0°C before the addition of the azodicarboxylate reagent, after which the reaction is stirred at room temperature for several hours (typically 6-8 hours) to ensure completion. wikipedia.orgorganic-synthesis.com

When using diphenyl phosphoryl azide (DPPA) in combination with a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), a similar temperature profile is often employed. The reaction may be started at 0°C, then allowed to warm to room temperature. mdpi.com However, the reaction time can be significantly longer, in some cases requiring several days of stirring to achieve full conversion. mdpi.com In other instances, the reaction proceeds efficiently at room temperature within a couple of hours. cmu.edu If the reaction is found to be incomplete, gentle heating to around 45°C can be applied to drive it to completion. cmu.edu One specific synthesis of an azide from an alcohol using DPPA and DBU involved stirring for a total of 18 hours after the addition of the reagents. umich.edu

The choice of reagent system can dramatically affect the required temperature and time. A one-pot procedure using triphenylphosphine, iodine, and sodium azide in DMSO has been shown to be remarkably fast, with complete conversion of benzyl (B1604629) alcohol to benzyl azide occurring in just 30 minutes at room temperature. ias.ac.in This highlights a significant kinetic advantage over other methods that may require much longer reaction times or elevated temperatures.

Table 2: Temperature and Time in Alcohol Azidation Reactions

| Reagent System | Solvent | Temperature | Typical Reaction Time | Reference |

|---|---|---|---|---|

| Mitsunobu (PPh₃, DIAD/DEAD, HN₃/DPPA) | THF | 0°C to Room Temperature | 6 - 8 hours | wikipedia.orgorganic-synthesis.com |

| DPPA, DBU | DMF | 0°C to Room Temperature | Several hours to days | mdpi.com |

| DPPA, DBU | THF | Room Temperature (can be heated to 45°C) | ~2 hours | cmu.edu |

| PPh₃, I₂, Imidazole, NaN₃ | DMSO | Room Temperature | 30 minutes | ias.ac.in |

| DPPA, DBU | DMF | 65°C | 3 hours | sci-hub.se |

Catalytic and Stoichiometric Reagent Equivalents

The direct conversion of the hydroxyl group in N-Trityl Losartan to an azide is a process that relies on stoichiometric quantities of activating reagents rather than catalytic systems. The alcohol must be activated in situ, and these activating agents are consumed during the reaction.

In the Mitsunobu reaction , stoichiometric amounts of triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) are required. wikipedia.org Typically, an excess of these reagents (e.g., 1.5 equivalents of each) is used to ensure the complete consumption of the starting alcohol. organic-synthesis.com The azide source, which can be hydrazoic acid (HN₃) or DPPA, also acts as a nucleophile and is used in stoichiometric or excess amounts.

Similarly, when diphenyl phosphoryl azide (DPPA) is used with a non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) , both reagents are used in stoichiometric or excess quantities. The reaction proceeds through the formation of a phosphoryl intermediate on the alcohol, which is then displaced by the azide anion. In some reported procedures for analogous transformations, a significant excess of reagents is employed, such as 10 molar equivalents of DPPA and 12 molar equivalents of DBU, to drive the reaction to completion, especially with less reactive substrates. mdpi.com In other cases, a more moderate excess (e.g., 1.05 to 1.2 equivalents) may be sufficient. cmu.edu The synthesis of an azide congener of preQ1 from its corresponding alcohol utilized an initial charge of DPPA and DBU, followed by subsequent additions, indicating that maintaining a sufficient stoichiometric concentration of the activating agents is crucial for the reaction's progress. umich.edu

The use of stoichiometric reagents necessitates careful purification to remove byproducts, such as triphenylphosphine oxide (TPPO) in the case of the Mitsunobu reaction, which can sometimes be challenging. commonorganicchemistry.com The choice of a specific stoichiometric method often involves a trade-off between reaction efficiency, ease of purification, and the cost and handling of the reagents.

Table 3: Reagent Stoichiometry in Alcohol to Azide Conversion

| Method | Key Reagents | Nature of Reagents | Typical Equivalents | Key Byproduct | Reference |

|---|---|---|---|---|---|

| Mitsunobu Reaction | PPh₃, DIAD/DEAD, Azide Source (e.g., DPPA) | Stoichiometric | 1.5 eq. PPh₃, 1.5 eq. DIAD | Triphenylphosphine oxide (TPPO) | wikipedia.orgorganic-synthesis.com |

| DPPA/DBU | Diphenyl phosphoryl azide (DPPA), DBU | Stoichiometric | 1.1 - 10 eq. DPPA, 1.2 - 12 eq. DBU | DBU salts, phosphate (B84403) esters | mdpi.comcmu.edu |

| Appel-type Reaction | PPh₃, I₂, Imidazole, NaN₃ | Stoichiometric | Equimolar mixture of PPh₃, I₂, Imidazole | Triphenylphosphine oxide (TPPO) | ias.ac.in |

Reaction Profiles and Chemical Transformations of N Trityl Losartan Azide

Azide (B81097) Reactivity in [3+2] Cycloaddition Reactions

The azide moiety of N-Trityl Losartan (B1675146) Azide is a key functional group that readily participates in [3+2] cycloaddition reactions, a cornerstone of click chemistry. This reactivity allows for the efficient construction of 1,2,3-triazole rings, which serve as stable linkers to introduce a variety of substituents onto the losartan scaffold.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with N-Trityl Losartan Azide

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a widely employed method for synthesizing losartan analogs from N-Trityl Losartan Azide. snmjournals.orgnih.govresearchgate.net This reaction is prized for its high efficiency, regioselectivity, and mild reaction conditions. organic-chemistry.org The process typically involves reacting the azide with a terminal alkyne in the presence of a copper(I) catalyst, often generated in situ from a copper(II) salt like copper(II) sulfate (B86663) and a reducing agent such as sodium ascorbate. snmjournals.orgnih.gov

The CuAAC reaction proceeds through a stepwise mechanism that differs significantly from the uncatalyzed thermal cycloaddition. nih.govrsc.org The presence of the copper(I) catalyst dramatically accelerates the reaction and controls the regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer. nih.govnih.gov

Theoretical studies using Density Functional Theory (DFT) have elucidated the mechanism. nih.govrsc.orgresearchgate.net The coordination of the copper(I) ion to the alkyne is a critical step, which transforms the reaction from a one-step, non-polar process to a polar, stepwise mechanism. nih.govrsc.org This coordination enhances the nucleophilicity of the resulting copper-acetylide complex. nih.govresearchgate.net The reaction then proceeds through the formation of a six-membered copper-containing intermediate, ultimately leading to the stable 1,4-disubstituted triazole product. nih.gov The high regioselectivity is attributed to the favorable two-center interaction that occurs along the reaction pathway leading to the 1,4-isomer. nih.govrsc.org In contrast, the uncatalyzed thermal reaction often results in a mixture of 1,4- and 1,5-regioisomers due to similar activation energies for both pathways. nih.govrsc.org

The CuAAC reaction with N-Trityl Losartan Azide has been successfully used to couple a variety of alkyne-containing molecules, leading to the generation of novel losartan analogs with potential applications in medical imaging and diagnostics. A key strategy involves the use of prosthetic groups, which are small, functionalized alkynes that can be readily attached to the losartan scaffold.

A notable example is the synthesis of 18F-labeled losartan analogs for Positron Emission Tomography (PET) imaging of angiotensin II type 1 (AT1) receptors. snmjournals.orgresearchgate.net In these syntheses, N-Trityl Losartan Azide is coupled with an 18F-labeled alkyne, such as 2-[18F]fluoro-3-pent-4-yn-1-yloxypyridine ([18F]FPyKYNE). snmjournals.orgresearchgate.net This "click" reaction is typically performed in a solvent mixture like DMSO/H2O at elevated temperatures (e.g., 85°C) for a short duration (e.g., 25 minutes). snmjournals.org Following the cycloaddition, the trityl protecting group is cleaved using an acid like hydrochloric acid (HCl) or trifluoroacetic acid (TFA) to yield the final radiolabeled losartan analog. snmjournals.orgresearchgate.net

Another example involves the coupling with N-propargyl-N,N-dimethyl-ammoniomethyl-trifluoroborate to create analogs with altered physicochemical properties. nih.gov This demonstrates the versatility of the CuAAC reaction in introducing a wide range of functionalities to the losartan molecule via different alkyne partners.

Below is a table summarizing representative alkyne coupling partners used with N-Trityl Losartan Azide:

| Alkyne Coupling Partner | Resulting Analog Type | Application |

| 2-[18F]fluoro-3-pent-4-yn-1-yloxypyridine ([18F]FPyKYNE) | 18F-labeled losartan analog | PET imaging of AT1 receptors |

| N-propargyl-N,N-dimethyl-ammoniomethyl-trifluoroborate | Trifluoroborate-losartan analog | Potential for altered solubility and binding |

Thermal and Strain-Promoted Azide-Alkyne Cycloadditions

While the CuAAC reaction is highly efficient, the use of a copper catalyst can sometimes be a drawback, particularly in biological systems where copper can be toxic. researchgate.net This has led to the development of copper-free click chemistry methods, such as thermal and strain-promoted azide-alkyne cycloadditions (SPAAC).

The thermal Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne is the parent reaction of this class. organic-chemistry.org However, it typically requires high temperatures and often yields a mixture of 1,4- and 1,5-disubstituted regioisomers. organic-chemistry.orgrsc.org The high activation barrier for this reaction makes it less practical for many applications. organic-chemistry.org

Strain-promoted azide-alkyne cycloaddition (SPAAC) offers a powerful alternative that circumvents the need for a catalyst. rsc.orgnih.gov This reaction utilizes a strained cyclooctyne, which has a significantly lower activation barrier for cycloaddition with an azide. nih.gov The reaction proceeds rapidly at or near physiological temperatures and is highly regioselective. rsc.orgnih.gov While specific examples of SPAAC with N-Trityl Losartan Azide are not extensively detailed in the provided context, the principles of SPAAC suggest it would be a viable strategy for conjugating this intermediate under copper-free conditions, particularly for creating bioconjugates. The reactivity of strained alkynes like dibenzocyclooctynol (DIBO) with azides highlights the potential for this methodology. nih.gov

Reductive Transformations of the Azide Moiety

Beyond cycloaddition reactions, the azide group of N-Trityl Losartan Azide can be chemically reduced to an amine. This transformation opens up another avenue for functionalization, allowing for the introduction of different chemical entities through amide bond formation or other amine-based chemistries.

Conversion to Amine Functionality via Phosphine (B1218219) or Thiol Reductions

The Staudinger reduction is a classic and reliable method for the conversion of azides to primary amines. nih.gov This reaction typically involves the use of a phosphine reagent, such as triphenylphosphine (B44618) (PPh3). researchgate.net The reaction proceeds through the formation of an aza-ylide intermediate, which is then hydrolyzed to the amine and the corresponding phosphine oxide. nih.gov While effective, the conventional Staudinger reduction can be sluggish with certain azides and often requires the presence of water for the final hydrolysis step. nih.gov

More recent advancements have led to the development of modified phosphine reagents that can facilitate the reduction under milder and even anhydrous conditions. nih.gov For example, phosphines with ortho-substituents that can participate in intramolecular proton transfer can accelerate the reaction. nih.gov

In addition to phosphines, thiol-containing reagents can also be employed for the reduction of azides, although this is less commonly cited in the direct context of losartan chemistry. The choice of reducing agent often depends on the specific substrate and the desired reaction conditions. researchgate.net This reductive pathway provides a complementary strategy to the cycloaddition reactions for the derivatization of the losartan scaffold starting from N-Trityl Losartan Azide.

Hydrogenation-Based Reduction Approaches

Hydrogenation serves as a powerful method for the reduction of azide functionalities to primary amines. thieme-connect.de In the context of N-Trityl Losartan Azide, catalytic hydrogenation is a potential pathway to convert the azide group (–N₃) into a primary amine (–NH₂). Standard catalysts for this transformation include transition metals such as palladium, platinum, or nickel. thieme-connect.de

However, the application of hydrogenation to N-Trityl Losartan Azide requires careful consideration of chemoselectivity. The trityl (triphenylmethyl) protecting group on the tetrazole ring can also be susceptible to cleavage under certain hydrogenolytic conditions. google.com Therefore, achieving selective reduction of the azide group without premature deprotection of the trityl group necessitates precise control over the catalyst, solvent, and reaction conditions. The choice of a milder catalyst or specific reaction parameters would be crucial to favor azide reduction while preserving the trityl-protected tetrazole. Conversely, some synthetic strategies might leverage hydrogenation to achieve both azide reduction and detritylation in a single step, though this would require robust process control to ensure consistent outcomes.

Trityl Group Cleavage and its Impact on Subsequent Reactions

The removal of the N-trityl group from the tetrazole ring is a critical deprotection step in the synthesis of losartan and its derivatives from N-Trityl Losartan Azide. google.com The stability and reactivity of the resulting deprotected tetrazole have a significant impact on the subsequent chemical transformations and the purity of the final product.

Acid-Catalyzed Deprotection of the N-Trityl Tetrazole

Acid-catalyzed hydrolysis is the most conventional method for cleaving the trityl group from the tetrazole nitrogen. google.comunits.it This reaction proceeds via the formation of the highly stable trityl cation, which readily leaves the tetrazole ring upon protonation. total-synthesis.com

A variety of acidic reagents and conditions have been documented for the detritylation of losartan intermediates. The selection depends on the substrate's sensitivity and the desired reaction rate. Mineral acids such as hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) are commonly employed. newdrugapprovals.orggoogle.com Organic acids like formic acid and trifluoroacetic acid (TFA) have also been used. newdrugapprovals.orgnih.gov The reaction is typically carried out in a range of solvents, including methanol (B129727), tetrahydrofuran (B95107) (THF), and mixtures of acetonitrile (B52724) and water. units.itnewdrugapprovals.orggoogle.com

The conditions can be tuned from mild, such as stirring at room temperature, to more forcing conditions involving heating. nih.govgoogle.com For instance, detritylation of trityl losartan has been achieved by suspending the compound in methanol at approximately 10°C and adding 3.4N hydrochloric acid. google.comnewdrugapprovals.org Another method involves using 0.7 M H₂SO₄ in a 50:50 mixture of acetonitrile and water. units.itnewdrugapprovals.org

| Reagent | Solvent | Temperature | Time | Reference(s) |

| 0.7 M H₂SO₄ | Acetonitrile / Water (50:50) | Not specified | 1.5 h | units.itnewdrugapprovals.org |

| 4N H₂SO₄ | THF | 20 to 25°C | Overnight | newdrugapprovals.orggoogle.comgoogle.com |

| 12% aqueous HCl | THF | Not specified | 12 h | newdrugapprovals.orggoogle.com |

| 3.4N HCl | Methanol | ~10°C | Not specified | google.comnewdrugapprovals.org |

| 1 M HCl | Methanol / 1,4-Dioxane | Room Temperature | 24 h | nih.gov |

| Trifluoroacetic acid (TFA) | N,N-Dimethylformamide (DMF) | 80°C | 15 min | nih.gov |

| 10% HCl | Tetrahydrofuran (THF) | 25°C | 4 h | tbzmed.ac.ir |

| Formic Acid | None (neat) | Room Temperature | 3 min | total-synthesis.com |

When deprotecting N-Trityl Losartan Azide, the primary challenge is to cleave the trityl group selectively without affecting the azide moiety. The azide group is generally stable under many acidic conditions, but harsh reagents or elevated temperatures can lead to its degradation or unwanted side reactions. nih.gov

Research has demonstrated that selective detritylation is feasible with careful selection of reaction conditions. In one study, the trityl group was successfully removed from N-Trityl Losartan Azide (referred to as compound 6 in the study) to yield the corresponding losartan-derived azide (compound 7) in 96% yield. nih.gov This was achieved using 1 M HCl in a mixture of methanol and 1,4-dioxane, stirring at room temperature for 24 hours. nih.gov The mildness of these conditions was key to preserving the integrity of the azide group. nih.gov

In contrast, the same study noted that attempting the acidic removal of a trityl group from a similar, but not identical, intermediate using a stronger system (1:40 trifluoroacetic acid in DMF) at a higher temperature (80°C) resulted in a low yield (15%) and the formation of several by-products due to decomposition. nih.gov This underscores the critical importance of optimizing reaction conditions to ensure the stability of the azide function during deprotection. Further evidence for the stability of azides under acidic deprotection comes from work on other molecules, where trityl groups were removed from azido-containing acrylate (B77674) derivatives using 10% HCl in THF at room temperature without compromising the azide group. tbzmed.ac.ir

Non-Acidic Methods for Trityl Removal

To avoid the use of strong acids and potential side reactions, non-acidic methods for trityl group cleavage have been developed. One notable method is solvolysis in an anhydrous alcohol. google.com This process involves refluxing the trityl-protected compound, such as trityl losartan, in an anhydrous C1 to C5 alcohol, most commonly methanol. google.com The reaction proceeds without the need for any added acidic or basic catalysts. google.com Upon completion, the primary byproduct is methyltriphenylmethyl ether, which can be precipitated by cooling and removed by filtration. google.com This method is considered advantageous due to its mildness and the ease of recovery of the protecting group byproduct. google.com

Another potential, though reportedly costly, non-acidic approach is the use of catalytic hydrogenation to cleave the trityl group. google.com

Stability and Degradation Pathways of N-Trityl Losartan Azide

The stability of N-Trityl Losartan Azide is a function of its constituent parts: the trityl-protected tetrazole, the azide-functionalized imidazole (B134444) side chain, and the biphenyl (B1667301) core structure. While specific degradation studies on this exact molecule are not widely published, its degradation pathways can be inferred from the known chemistry of its components.

The most labile part of the molecule is the N-trityl bond, which, as discussed, is readily cleaved under acidic conditions. nih.gov Harsh acidic conditions or prolonged exposure can lead to further decomposition, generating impurities. nih.gov

The azide group itself is a high-energy functional group. While generally stable under the conditions used for detritylation, it can be a source of impurities. In the broader context of sartan synthesis, organic azido (B1232118) impurities are a known concern due to their potential reactivity. google.comresearchgate.net

The core losartan structure, once the trityl group is removed, has its own degradation profile. Studies on losartan potassium have shown it is relatively stable under mild acidic and basic conditions at room temperature. semanticscholar.org However, it is susceptible to degradation under oxidative stress. Exposure to hydrogen peroxide (H₂O₂) can lead to the formation of numerous degradation products, arising from the oxidation of the biphenyl rings and the destruction of the imidazole ring. semanticscholar.org Therefore, it can be inferred that N-Trityl Losartan Azide must be protected from strong oxidizing agents to prevent degradation of its core structure.

Analytical Characterization and Impurity Profiling in N Trityl Losartan Azide Research

Methodologies for Structural Confirmation

Confirming the precise chemical structure of N-Trityl Losartan (B1675146) Azide (B81097) is the primary step in its characterization. This involves verifying the molecular formula, connectivity of atoms, and stereochemistry.

A suite of spectroscopic techniques is employed to piece together the molecular structure of N-Trityl Losartan Azide and its related compounds. Reference standards for Losartan intermediates and impurities are typically supplied with comprehensive data from these analyses. glppharmastandards.comsynthinkchemicals.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for elucidating the carbon-hydrogen framework of the molecule. ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR provides insight into the carbon skeleton. For complex structures, 2D-NMR techniques are utilized to establish definitive atomic connectivity. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. The azide functional group (-N₃) in N-Trityl Losartan Azide exhibits a characteristic strong, sharp absorption band in the IR spectrum, typically around 2100 cm⁻¹, which is crucial for its identification.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of the compound, allowing for the determination of its elemental composition. asianpubs.org Fragmentation patterns observed in the mass spectrum can further help to confirm the structure of different parts of the molecule.

A research study detailing the synthesis of novel Losartan derivatives utilized N-Trityl Losartan Azide as a starting intermediate, confirming its successful synthesis before proceeding with subsequent chemical modifications. asianpubs.org The structural characterization of the final products in this study was achieved through a combination of ¹³C-NMR, ¹H-NMR, and HRMS analyses, underscoring the importance of these techniques in verifying the integrity of the molecular framework originating from the azide intermediate. asianpubs.org

| Spectroscopic Technique | Information Obtained | Relevance to N-Trityl Losartan Azide |

|---|---|---|

| ¹H NMR | Provides details on the proton environment, chemical shifts, and coupling. | Confirms the arrangement of hydrogen atoms on the biphenyl (B1667301), imidazole (B134444), and butyl groups. |

| ¹³C NMR | Identifies all unique carbon atoms in the molecule. | Verifies the complete carbon skeleton of the compound. |

| IR Spectroscopy | Detects the presence of specific functional groups. | Crucial for confirming the presence of the characteristic azide (-N₃) functional group. |

| Mass Spectrometry (MS/HRMS) | Determines the molecular weight and elemental composition. | Provides unequivocal confirmation of the molecular formula (C₄₁H₃₇ClN₆O). |

While spectroscopic methods provide robust evidence for chemical structure, single-crystal X-ray crystallography stands as the definitive method for determining the absolute three-dimensional arrangement of atoms in a solid state. This technique is particularly valuable in sartan synthesis to resolve any ambiguity regarding the position of substituents or protecting groups. For instance, in the closely related intermediate N-trityl losartan, X-ray crystallography was used to unambiguously prove that the bulky trityl group is attached to the N-2 position of the tetrazole ring. nih.gov This level of certainty is critical, as different regioisomers can possess different physical properties and reactivity, potentially leading to the formation of unique impurity profiles in subsequent synthetic steps.

Purity Assessment and Chromatographic Analysis

Assessing the purity of N-Trityl Losartan Azide involves separating the main compound from any by-products, unreacted starting materials, or degradation products. Chromatography is the cornerstone of this analysis.

High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for the purity assessment of Losartan and its intermediates. nih.gov Reversed-phase HPLC (RP-HPLC) is the predominant mode of separation.

Method development involves a systematic optimization of chromatographic parameters to achieve adequate separation of all potential impurities from the main compound peak. Key parameters include:

Stationary Phase: C18 columns are commonly employed, offering good retention and resolution for the relatively non-polar sartan molecules. nih.govchromatographyonline.com

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, ammonium (B1175870) acetate) and an organic solvent (typically acetonitrile (B52724) or methanol) is used. nih.govchromatographyonline.com The pH of the aqueous phase is a critical parameter that can be adjusted to optimize the retention and peak shape of ionizable compounds.

Elution Mode: Gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to elute all impurities with varying polarities within a reasonable analysis time. chromatographyonline.com

Detection: UV detection is standard, with the wavelength selected to maximize the response for Losartan and its chromophoric impurities. nih.govchromatographyonline.com

Once developed, the HPLC method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure it is fit for purpose. This validation process assesses parameters such as specificity, linearity, accuracy, precision, and robustness. nih.gov

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides separation based on hydrophobicity. |

| Mobile Phase A | Aqueous Buffer (e.g., 0.02 M KH₂PO₄, pH adjusted) | Controls retention and peak shape of polar analytes. |

| Mobile Phase B | Acetonitrile or Methanol (B129727) | Elutes less polar components from the column. |

| Elution | Gradient | Ensures separation of a wide range of impurities. |

| Flow Rate | 1.0 mL/min | Affects analysis time and separation efficiency. |

| Detection | UV at ~220-230 nm | Quantifies the compound and its impurities based on light absorbance. |

While HPLC is ideal for analyzing non-volatile compounds like N-Trityl Losartan Azide, Gas Chromatography (GC) is the preferred technique for the analysis of volatile and semi-volatile impurities. acs.org These can include residual solvents from the manufacturing process (e.g., toluene, dimethylformamide) or volatile, potentially genotoxic impurities such as nitrosamines. acs.orgbohrium.com

For the analysis of trace-level volatile impurities in a complex, non-volatile matrix like a Losartan intermediate, a headspace injection technique coupled with GC-MS (Headspace GC-MS) is often employed. bohrium.comgoogle.com In this method, the sample is dissolved in a high-boiling point solvent, such as dimethyl sulfoxide (B87167) (DMSO), and heated in a sealed vial. bohrium.com This allows the volatile impurities to partition into the gas phase (the "headspace") above the sample, which is then injected into the GC system. This technique prevents the non-volatile API matrix from contaminating the GC system and provides enhanced sensitivity for the volatile analytes. bohrium.com

Identification and Quantification of Process-Related Impurities

The synthesis of complex molecules like Losartan can generate a variety of process-related impurities. These can arise from side reactions, unreacted starting materials, or subsequent degradation. The formation of azido (B1232118) impurities is a particular concern in synthetic routes that utilize azide reagents.

Regulatory bodies require stringent control of impurities, especially those that are potentially mutagenic. Therefore, a thorough impurity profile must be established for N-Trityl Losartan Azide and other intermediates. Common process-related impurities identified in Losartan synthesis include:

Regioisomers: The reaction to form trityl losartan can result in a mixture of isomers that require chromatographic separation.

Starting Material-Related Impurities: Unreacted starting materials or impurities within those materials can carry through the synthesis. One such example is the 5-(4′-methyl-[1,1′-biphenyl]-2-yl)-1H-tetrazole impurity. nih.gov

Azido Impurities: The use of metal azides in tetrazole ring formation can lead to the generation of various azido impurities, such as Azidomethylbiphenyl tetrazole (AZBT) and Azidomethylbiphenyl carbonitrile (AZBC).

Degradation Products: The O-trityl losartan impurity can form during the deprotection of trityl losartan, where the triphenylmethyl ether by-product reacts with the alcohol group of the imidazole ring. nih.gov

| Impurity Name | Abbreviation | Potential Origin |

|---|---|---|

| Azidomethylbiphenyl tetrazole | AZBT | Side reaction during tetrazole formation. |

| Azidomethylbiphenyl carbonitrile | AZBC | Impurity from the cyano-biphenyl starting material reacting with azide. |

| Isolosartan | - | Regioisomer formed during the coupling reaction. nih.gov |

| O-trityl losartan | - | Reaction of a by-product with the main compound during deprotection. nih.gov |

| 5-(4′-methyl-[1,1′-biphenyl]-2-yl)-1H-tetrazole | - | Carried over from unreacted starting materials. nih.gov |

Characterization of Losartan Azido Impurities

The synthesis of losartan, particularly the formation of the essential tetrazole ring, presents a potential for the generation of azido impurities. nih.gov These impurities are of significant concern as they may be mutagenic, meaning they can cause changes in the DNA of a cell. shimadzu.com The primary azido impurity associated with losartan is 5-[4'-[(5-(azidomethyl)-2-butyl-4-chloro-lH-imidazol-l-yl)methyl]-[l,l'-biphenyl]2-yl]-lH-tetrazole, often referred to as Losartan Azido Impurity. google.comsynzeal.com This impurity has tested positive in bacterial mutagenicity tests (Ames test). google.com Other related azido impurities that can arise during the manufacturing process include 5-[4'-(Azidomethyl)[1,1'-biphenyl]-2-yl]-2H-tetrazole (AZBT), 4'-(Azidomethyl)-[1,1'-biphenyl]-2-carbonitrile (AZBC), and 5-(Azidomethyl)-2-butyl-4-chloro-1H-imidazole (AZIM). shimadzu.com Due to their structural similarity to the active pharmaceutical ingredient, these impurities can be challenging to remove through standard purification methods. google.com

Formation Mechanisms of Azido Impurities

Azido impurities in sartan-class drugs primarily form during the synthesis of the tetrazole moiety. nih.gov The most common synthetic route involves the reaction of a nitrile intermediate with an azide source, typically sodium azide, often in the presence of a catalyst like triethylamine (B128534) hydrochloride. nih.govgoogle.com This chemical reaction is the principal source of these contaminants. nih.gov

The formation of the specific "Losartan azido impurity" can occur when Losartan cyanoalcohol is treated with sodium azide and triethylamine hydrochloride. google.com Generally, azido impurities can be introduced into the final drug substance through various pathways, including their formation as by-products during the synthesis, the use of contaminated raw materials or reagents, or carry-over from intermediate stages of the manufacturing process. researchgate.net For instance, the use of starting materials like o-tolyl benzonitrile (B105546) (OTBN) or 4'-(Bromomethyl)[l,l'-biphenyl]-2-carbonitrile (Bromo OTBN) can lead to the formation of azido impurities. google.com

Analytical Strategies for Trace Azide Detection

Given the potential risks associated with azido impurities, robust analytical methods are required to detect and quantify them at trace levels. researchgate.net The objective is often to achieve sensitivity in the parts-per-million (ppm) range. chromatographyonline.com Various analytical techniques have been developed for this purpose, each with specific advantages.

Ion Chromatography (IC): This is a widely used method for determining free azide content, recommended by pharmacopeias like the USP. researchgate.netnih.gov IC with suppressed conductivity detection is a common configuration. researchgate.netrjptonline.org The method can be validated for specificity, linearity, accuracy, and precision according to International Council for Harmonisation (ICH) guidelines. nih.gov For complex sample matrices like irbesartan, which can adsorb to the analytical column, matrix elimination techniques have been developed to improve reproducibility and reduce analysis time. nih.gov

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC coupled with ultraviolet (UV) detection is another strategy. researchgate.net For the detection of free azide, which lacks a strong UV chromophore, a pre-column derivatization step is often employed. chromatographyonline.com A common derivatizing agent is pentafluorobenzyl bromide (PFBB), which reacts with the azide ion to form a derivative that is easily detectable by UV and suitable for separation on conventional reversed-phase columns. chromatographyonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For the highest sensitivity and selectivity, especially for identifying and quantifying specific organic azido impurities, LC-MS/MS is the preferred method. researchgate.net A triple quadrupole mass spectrometer allows for the development of highly specific methods using Multiple Reaction Monitoring (MRM). shimadzu.com This technique can quantify multiple azido impurities simultaneously at very low levels (e.g., 0.5 ppm) and requires minimal sample pre-treatment. shimadzu.comresearchgate.net

Below is a summary of analytical strategies for azide detection:

| Analytical Method | Principle | Detection | Typical Application | Key Features |

| Ion Chromatography (IC) | Ion-exchange separation of azide anions. | Suppressed Conductivity | Quantifying free sodium azide in sartan drug substances. rjptonline.org | Pharmacopeia-recommended; robust and validated for various sartans. researchgate.netnih.gov |

| HPLC with Derivatization | Reversed-phase separation of a derivatized azide. | UV Absorbance | Quantifying trace levels of free azide in drug substances. chromatographyonline.com | Requires derivatization (e.g., with PFBB) to enhance detection. chromatographyonline.com |

| LC-MS/MS | High-resolution separation coupled with mass analysis. | Triple Quadrupole Mass Spectrometry (MRM) | Simultaneous quantification of multiple specific organic azido impurities (e.g., AZBT, AZLS). shimadzu.com | High sensitivity and selectivity; capable of detecting impurities at sub-ppm levels. researchgate.net |

Trityl-Related By-products and Undesired Regioisomers

The use of a trityl (triphenylmethyl) protecting group in the synthesis of losartan is common, but it can lead to the formation of specific by-products and regioisomers. The trityl group is typically used to protect the tetrazole ring during intermediate synthetic steps. nih.gov

A significant issue is the formation of regioisomers during the alkylation of the imidazole ring. For example, coupling reactions intended to produce N-Trityl Losartan can result in a mixture of the desired product and its regioisomer, which then must be separated using techniques like column chromatography. google.com The ratio of the desired isomer to the undesired one can be highly dependent on the reaction conditions and the specific substrates used. units.it

During the final deprotection step, where the trityl group is removed from the tetrazole, by-products can also form. One such impurity is O-trityl losartan, which can arise when the by-product of deprotection reacts with the primary alcohol group of the losartan molecule. asianpubs.org Incomplete reactions can also result in the starting material, such as N-(triphenylmethyl)-5-[4'(methyl)1,1'-biphenyl-2'-yl]tetrazole, being carried through to the final drug substance. asianpubs.org

A variety of trityl-related impurities have been characterized and are monitored during quality control.

Below is a table of common trityl-related by-products and isomers:

| Compound Name | CAS Number | Molecular Formula | Reference Type |

| N-Trityl Losartan | 124751-00-4 | C41H37ClN6O | Protected Intermediate |

| N-Trityl Losartan Isomer | 133727-10-3 | C41H37ClN6O | Regioisomer synzeal.com |

| N-Trityl Losartan Carboxaldehyde | 133910-00-6 | C41H35ClN6O | By-product allmpus.com |

| 5-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl)-2-trityl-2H-tetrazole | 133051-88-4 | C33H25BrN4 | By-product / Intermediate pharmaffiliates.com |

| 5-(4'-Methylbiphenyl-2-yl)-1-Trityl-1H-tetrazole | 124750-53-4 | C33H26N4 | By-product / Intermediate pharmaffiliates.com |

| O-trityl losartan | Not Available | C41H37ClN6O | By-product asianpubs.org |

Development of Robust Quality Control Methods for Research-Grade Material

The development of robust quality control (QC) methods is essential to ensure the purity and consistency of research-grade N-Trityl Losartan Azide and related compounds. These methods are built upon the sensitive analytical strategies previously discussed and must be rigorously validated to demonstrate their reliability.

A robust QC methodology involves validating the analytical procedure according to ICH guidelines, which includes assessing parameters such as specificity, linearity, accuracy, precision, robustness, and the limits of detection (LOD) and quantification (LOQ). nih.gov

Specificity: The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

Linearity: This is established by demonstrating that the analytical procedure's response is directly proportional to the concentration of the analyte over a given range. For trace impurities, linearity is typically demonstrated from the LOQ to around 120% of the specification limit. shimadzu.comnih.gov

Accuracy and Precision: Accuracy is the closeness of the test results to the true value, often determined through recovery studies. Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample, assessed at both repeatability (intra-assay) and intermediate precision levels. shimadzu.comnih.gov

Limit of Quantification (LOQ): This is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. For mutagenic impurities like azides, the LOQ must be sufficiently low, often in the sub-ppm range. shimadzu.comnih.gov

Robustness: The method's reliability is tested by deliberately introducing small variations in method parameters (e.g., mobile phase composition, pH, column temperature) and observing the effect on the results.

For research-grade material, these validated methods, particularly high-sensitivity techniques like LC-MS/MS, are crucial for characterizing impurity profiles, confirming the absence of undesired regioisomers, and quantifying any trace-level azido compounds. shimadzu.comresearchgate.net This ensures that the material meets the stringent purity requirements for its intended research applications.

Advanced Applications and Future Research Directions of N Trityl Losartan Azide

N-Trityl Losartan (B1675146) Azide (B81097) in Radiopharmaceutical Chemistry and PET Imaging

The primary application of N-Trityl Losartan Azide is in the field of radiopharmaceutical chemistry, particularly for the development of Positron Emission Tomography (PET) imaging agents. PET is a powerful non-invasive imaging technique that allows for the quantitative assessment of physiological and pathological processes at the molecular level. The development of specific radiotracers is key to targeting and visualizing biomarkers associated with various diseases, such as the Angiotensin II Type 1 Receptor (AT1R), which plays a crucial role in cardiovascular and renal diseases. nih.govsnmjournals.org

Precursor Synthesis for [18F]-Labeling via Click Chemistry

N-Trityl Losartan Azide serves as a key precursor for the synthesis of 18F-labeled Losartan derivatives. The fluorine-18 (B77423) (18F) isotope is a widely used positron emitter for PET due to its favorable decay characteristics. The synthesis strategy involves a "click chemistry" reaction, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which is known for its high efficiency, specificity, and biocompatibility. nih.govsigmaaldrich.com

The synthesis process typically begins with the protection of the tetrazole group of Losartan with a trityl group to prevent side reactions. nih.gov The primary hydroxyl group on the imidazole (B134444) ring of this N-Trityl Losartan is then converted into an azide group. This transformation is often achieved using reagents like diphenylphosphoryl azide (DPPA), resulting in the formation of N-Trityl Losartan Azide with good yield (around 77%). nih.govsnmjournals.org

Once N-Trityl Losartan Azide is synthesized, it can be "clicked" with a small, alkyne-containing prosthetic group that has been pre-labeled with 18F. For example, a prosthetic group like 2-[18F]fluoro-3-pent-4-yn-1-yloxypyridine ([18F]FPyKYNE) is first synthesized and then conjugated with N-Trityl Losartan Azide. snmjournals.org The final step involves the removal of the trityl protecting group, typically under acidic conditions, to yield the final 18F-labeled radiotracer. nih.govsnmjournals.org This multi-step process can be automated, allowing for reproducible production of the radiotracer for preclinical and clinical research. nih.govsnmjournals.org

| Step | Description | Key Reagents/Conditions | Typical Yield | Reference |

|---|---|---|---|---|

| 1. Protection | The tetrazole group of Losartan is protected with a trityl group. | Trityl Chloride | 83% | nih.gov |

| 2. Azidation | The hydroxyl group of N-Trityl Losartan is converted to an azide. | Diphenylphosphoryl azide (DPPA), DBU | 77% | nih.gov |

| 3. Conjugation (Click Chemistry) | N-Trityl Losartan Azide is reacted with an 18F-labeled alkyne. | CuSO4, Sodium Ascorbate | 11±2% (decay-corrected) | nih.gov |

| 4. Deprotection | The trityl group is removed to yield the final radiotracer. | Acid (e.g., HCl) | - | snmjournals.org |

Development of Novel Angiotensin II Type 1 Receptor (AT1R) Radiotracers

The renin-angiotensin system (RAS) and its primary effector, the AT1 receptor, are implicated in the pathophysiology of hypertension, heart failure, and kidney disease. snmjournals.orgmdpi.com PET imaging of AT1R expression could provide valuable insights into these conditions. N-Trityl Losartan Azide is instrumental in creating novel PET radiotracers for this purpose.

By using the click chemistry approach, various 18F-labeled moieties can be attached to the Losartan scaffold, allowing for the development of different radiotracers with potentially improved imaging properties. One such tracer, [18F]fluoropyridine-losartan, has shown a favorable binding profile for quantitative renal PET imaging of AT1R in animal models, with selective binding and low interference from radiometabolites. nih.gov Another derivative, [18F]AMBF3Los, was synthesized using a similar precursor strategy and demonstrated strong binding affinity for the AT1R. nih.gov

These novel Losartan-based radiotracers, such as [18F]FPyKYNE-losartan, exhibit high binding affinity to the AT1 receptor and have the potential for translation to human studies for imaging cardiovascular and renal disorders. snmjournals.orgnih.gov The ability to non-invasively quantify AT1R density in vivo could aid in understanding disease progression and monitoring the effectiveness of therapies targeting the RAS. researchgate.net

Utilization in Automated Synthesis and High-Throughput Screening Libraries

The robust nature of the click reaction makes N-Trityl Losartan Azide suitable for use in automated synthesis platforms. Automated radiosynthesis can produce radiotracers like [18F]fluoropyridine-losartan in a reproducible, two-hour, three-step process, which is crucial for clinical applications where timing is critical due to the short half-life of 18F. nih.gov

Furthermore, the azide functional group is a key component for creating large chemical libraries for high-throughput screening (HTS). HTS is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands of compounds. rug.nlnih.gov While direct evidence for the inclusion of N-Trityl Losartan Azide in large-scale HTS libraries is not prominent in the reviewed literature, its structure lends itself to this application. By reacting the azide with a diverse array of alkynes, a library of novel triazole-containing Losartan analogues can be generated. nih.gov This approach, known as "on-the-fly" synthesis, where compounds are made and screened in a miniaturized and automated fashion, represents an efficient alternative to traditional HTS. rug.nl Such libraries could be screened for activity against various biological targets, potentially identifying new therapeutic leads.

Computational Chemistry and Molecular Modeling Studies

Computational chemistry provides powerful tools to understand the properties of molecules like N-Trityl Losartan Azide at an atomic level. These methods can predict molecular structure, stability, and reactivity, guiding the design of new compounds and the optimization of reaction pathways. eurasianjournals.com

Reaction Pathway Simulations for Azidation and Click Chemistry

The reactions used to synthesize and functionalize N-Trityl Losartan Azide can be modeled computationally. Quantum mechanical calculations, such as those using Density Functional Theory (DFT), can simulate the entire reaction pathway for both the azidation step and the subsequent CuAAC click reaction. eurasianjournals.com

These simulations can:

Elucidate Reaction Mechanisms: Determine the step-by-step process through which reactants are converted to products.

Predict Energetics: Calculate the energy changes throughout the reaction, identifying the transition states and predicting the reaction rate.

Optimize Conditions: By understanding the mechanism and energetics, reaction conditions (temperature, solvent, catalyst) can be fine-tuned to maximize yield and purity.

For the CuAAC reaction, computational studies can model the catalytic cycle of the copper atom and explain the high regioselectivity that leads exclusively to the desired 1,4-disubstituted triazole product. sigmaaldrich.com Such simulations provide fundamental insights that complement experimental work and accelerate the development of more efficient synthetic routes for novel Losartan-based compounds.

Integration into Green Chemistry Processes for Sustainable Pharmaceutical Synthesis

The synthesis of complex pharmaceutical intermediates such as N-Trityl Losartan Azide traditionally involves multi-step processes that may utilize hazardous reagents and generate significant waste. The integration of green chemistry principles into the synthesis of this compound is an area of active development, aiming to enhance the sustainability of losartan production. The focus lies on minimizing environmental impact through innovative approaches to solvent use and catalysis.

Solvent Minimization and Alternative Reaction Media

A primary goal in green pharmaceutical synthesis is the reduction or replacement of conventional organic solvents, which are often volatile, toxic, and contribute to environmental pollution. pnas.orgnih.gov For the synthesis of N-Trityl Losartan Azide, which involves nucleophilic substitution to introduce the azide group, the choice of reaction medium is critical.

Alternative Solvents: Research into greener alternatives for azide synthesis has explored various novel media:

Water: As the most environmentally benign solvent, water is an attractive medium for certain reactions. pnas.org While organic azides have limited solubility in water, the use of phase-transfer catalysis can facilitate reactions in aqueous systems. wisdomlib.orgfzgxjckxxb.com

Ionic Liquids (ILs): These are salts that are liquid at low temperatures and exhibit negligible vapor pressure, reducing air pollution. acs.org Their unique solvating properties can enhance reaction rates and selectivity. acs.org Specifically, imidazolium-based ionic liquids have been synthesized and characterized for their potential use in azide-functionalized compound synthesis. iaea.orgacs.org

Deep Eutectic Solvents (DESs): These are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. They are often biodegradable, non-toxic, and inexpensive, presenting a sustainable alternative to traditional organic solvents.

Biomass-Derived Solvents: Solvents such as Cyrene™, derived from renewable resources, are being investigated as greener replacements for polar aprotic solvents commonly used in nucleophilic substitutions. nih.govbeilstein-journals.org

The following table summarizes potential alternative reaction media for the synthesis of N-Trityl Losartan Azide.

| Reaction Medium | Key Advantages | Challenges |

| Water | Environmentally benign, non-flammable, readily available. pnas.org | Poor solubility of organic substrates, requiring co-solvents or phase-transfer catalysts. |

| Ionic Liquids (ILs) | Low volatility, high thermal stability, tunable properties. acs.orgiaea.org | Potential toxicity, high cost, and challenges in purification. nih.gov |

| Deep Eutectic Solvents (DESs) | Biodegradable, low cost, easy to prepare. | High viscosity, potential for reactant degradation at higher temperatures. |

| Biomass-Derived Solvents | Renewable feedstock, biodegradable. nih.govbeilstein-journals.org | May have limited solvency for certain reactants, potential for side reactions. |

Solvent Minimization Strategies: Beyond replacement, minimizing solvent use is a key green chemistry principle. This can be achieved through:

Solvent-Free Reactions: Performing reactions under neat conditions or using ball-milling can eliminate the need for a solvent entirely. nih.govresearchgate.net

Process Intensification: Utilizing flow chemistry can reduce solvent volumes and improve reaction efficiency and safety, particularly for the handling of potentially hazardous azide intermediates.

Catalyst Development for Environmentally Benign Transformations

Catalysis plays a pivotal role in green chemistry by enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions, thereby reducing energy consumption and waste generation.

Heterogeneous Catalysts: The use of solid-supported catalysts is a significant advancement in green synthesis. These catalysts can be easily separated from the reaction mixture, allowing for their reuse and minimizing contamination of the final product.

Copper-Based Heterogeneous Catalysts: For subsequent transformations of the azide group, such as in click chemistry, copper-based solid heterogeneous catalysts have been developed. mdpi.comrsc.orgacs.orgpolimi.itpolimi.it These catalysts, often supported on materials like silica (B1680970) or carbon nitride, offer high activity and can be recycled multiple times. mdpi.comacs.orgpolimi.it

Phase-Transfer Catalysts (PTCs): PTCs are particularly useful for reactions involving immiscible phases, such as an aqueous phase containing an inorganic azide and an organic phase with the substrate. wisdomlib.orgfzgxjckxxb.combiomedres.usresearchgate.net They facilitate the transfer of the azide nucleophile to the organic phase, enabling the reaction to proceed under milder conditions and often with reduced solvent usage. wisdomlib.orgfzgxjckxxb.comphasetransfercatalysis.com

Biocatalysis: The use of enzymes as catalysts (biocatalysis) offers a highly sustainable approach to chemical synthesis. astrazeneca.comacs.orgnih.gov Enzymes operate under mild conditions, are highly selective, and are biodegradable. astrazeneca.com While the direct enzymatic synthesis of N-Trityl Losartan Azide has not been reported, the development of novel enzymes for azide synthesis is an emerging field that could offer future green synthetic routes. researchgate.netberkeley.edu

The table below outlines catalyst types that could be applied to the synthesis and transformation of N-Trityl Losartan Azide in a greener context.

| Catalyst Type | Examples | Advantages for N-Trityl Losartan Azide Synthesis/Transformation |

| Heterogeneous Catalysts | Copper nanoparticles on silica, Copper on carbon nitride mdpi.comacs.orgpolimi.it | Easy separation and recyclability, reduced metal contamination in the product. |

| Phase-Transfer Catalysts (PTCs) | Quaternary ammonium (B1175870) salts, Phosphonium salts wisdomlib.org | Enables use of aqueous media, milder reaction conditions, reduced need for organic solvents. wisdomlib.orgfzgxjckxxb.comphasetransfercatalysis.com |

| Biocatalysts | Engineered enzymes researchgate.netberkeley.edu | High selectivity, mild reaction conditions, biodegradable. astrazeneca.com |

Emerging Roles in Chemical Biology and Material Science Research

The unique properties of the azide group in N-Trityl Losartan Azide open up possibilities for its application beyond a mere synthetic intermediate. The azide moiety can serve as a chemical handle for various bioorthogonal and material functionalization reactions.

Chemical Biology Applications: The azide group is a key player in "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. pnas.org The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example, allowing for the covalent linkage of an azide-containing molecule to an alkyne-containing molecule with high efficiency and specificity. pnas.orgunlp.edu.ar

Molecular Imaging: N-Trityl Losartan Azide can serve as a precursor to losartan-derived azide, which can then be "clicked" onto a reporter molecule, such as a fluorescent dye or a positron-emitting radionuclide for Positron Emission Tomography (PET). mdpi.com This would enable the visualization and tracking of losartan's interaction with its biological target, the angiotensin II type 1 (AT1) receptor, in living systems.

Bioorthogonal Chemistry: The azide group is bioorthogonal, meaning it does not react with biological molecules under physiological conditions. acs.org This allows for the specific labeling of biomolecules in their native environment. While N-Trityl Losartan Azide itself may not be directly used in living cells due to the bulky trityl group, the principle of using the azide for targeted labeling is a significant area of chemical biology research. berkeley.eduacs.org

Material Science Applications: The azide functionality is also a valuable tool for the surface modification and synthesis of novel materials.

Surface Functionalization: N-Trityl Losartan Azide could be used to immobilize losartan-like structures onto surfaces. nih.govzjwintime.combelnauka.by After deprotection of the trityl group, the azide can react with alkyne-functionalized surfaces to create materials with specific biological activities, for example, in the development of biocompatible coatings for medical devices. zjwintime.com

Polymer Synthesis: Azide-containing molecules can be used as monomers or initiators in the synthesis of functional polymers. unlp.edu.arnih.govacs.orgacs.orgnih.gov While not yet demonstrated for N-Trityl Losartan Azide, it could potentially be incorporated into polymer backbones or as side chains to create materials with tailored properties for applications in drug delivery or functional coatings. The azide group can be introduced at the terminus of a polymer chain, allowing for the "clicking" of the polymer onto other molecules or surfaces.

The following table details the potential applications of N-Trityl Losartan Azide in these emerging fields.

| Field | Application | Mechanism | Potential Outcome |

| Chemical Biology | Molecular Imaging Probes | Click chemistry with imaging agents. mdpi.com | Visualization of drug-receptor interactions in vivo. |

| Bioorthogonal Labeling | Azide as a non-reactive chemical handle. acs.org | Specific labeling of biological targets. | |

| Material Science | Surface Modification | Covalent attachment to functionalized surfaces via click chemistry. nih.govzjwintime.combelnauka.by | Creation of bioactive surfaces for medical devices or biosensors. |

| Functional Polymers | Incorporation into polymer chains as a monomer or initiator. unlp.edu.arnih.govacs.orgacs.orgnih.gov | Development of novel materials for drug delivery or specialized coatings. |

Q & A

Q. What are the common synthetic routes for N-Trityl Losartan Azide, and how are they validated in academic settings?

N-Trityl Losartan Azide is synthesized via hydrogen-borrowing alkylation using iridium catalysts at elevated temperatures (e.g., 85°C), achieving high yields (~89%) . Validation typically involves characterization by nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) to confirm purity and structural integrity. Comparative studies with alternative protecting groups (e.g., tert-butyldimethylsilyl) are used to assess reaction efficiency .

Q. Which analytical methods are most reliable for detecting and quantifying N-Trityl Losartan Azide in complex matrices?

Reverse-phase HPLC with UV detection (e.g., 254 nm) is widely used for quantification, with mobile phases containing acetonitrile and phosphate buffers to resolve polar impurities . Spectrofluorimetric methods (excitation/emission at 250/370 nm) offer higher sensitivity for trace analysis in biological samples, validated via spike-recovery experiments (recovery rates >95%) . Mass spectrometry (LC-MS/MS) is preferred for structural confirmation, leveraging fragmentation patterns to distinguish N-Trityl Losartan Azide from its metabolites .

Q. How is the structural identity of N-Trityl Losartan Azide confirmed, and what are its critical physicochemical properties?

Structural confirmation relies on H/C NMR (e.g., trityl proton signals at δ 7.2–7.4 ppm) and high-resolution mass spectrometry (HRMS; m/z 665.225 for [M+H]) . Key properties include a melting point of 137°C, logP of 8.70 (indicating high lipophilicity), and stability under inert conditions but susceptibility to acidic hydrolysis of the trityl group .

Q. What is the role of N-Trityl Losartan Azide in Losartan impurity profiling?

N-Trityl Losartan Azide (Losartan Impurity H) arises during Losartan synthesis as a trityl-protected intermediate. Regulatory guidelines (e.g., EMA/ICH) mandate its quantification at thresholds <0.15% in final drug products. Method development focuses on resolving it from Losartan’s glucuronide metabolites using gradient elution in HPLC .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for N-Trityl Losartan Azide synthesis to minimize by-products?

Reaction optimization involves screening catalysts (e.g., Ir vs. Ru complexes), solvent polarity (e.g., toluene vs. DMF), and temperature gradients. Kinetic studies (e.g., time-resolved NMR) reveal that higher temperatures (>80°C) accelerate trityl group transfer while reducing azide dimerization. Design of experiments (DoE) with factors like catalyst loading (5–20 mol%) and reaction time (12–48 hours) can identify Pareto-optimal conditions .

Q. What challenges arise in chromatographic separation of N-Trityl Losartan Azide from structurally similar analogs, and how are they addressed?

Co-elution challenges occur with tetrazole-containing analogs (e.g., Losartan N2-glucuronide). Solutions include using phenyl-hexyl stationary phases for enhanced π-π interactions or ion-pair reagents (e.g., tetrabutylammonium bromide) to modulate retention times. Method robustness is validated via forced degradation studies (acid/base/oxidative stress) .

Q. What mechanistic insights explain the role of N-Trityl Losartan Azide in iridium-catalyzed C-alkylation reactions?

The trityl group acts as a steric shield, preventing undesired β-hydride elimination during alkylation. Isotopic labeling studies (H/C) and density functional theory (DFT) simulations suggest that the iridium catalyst facilitates hydrogen transfer via a six-membered transition state, with the trityl group stabilizing intermediate radicals .

Q. How do regulatory discrepancies (e.g., EMA vs. Japan’s PMDA) impact the toxicological assessment of N-Trityl Losartan Azide?

While EMA classifies N-Trityl Losartan Azide as non-mutagenic based on in vivo comet assays (rodent hepatocytes), Japan’s PMDA requires additional genotoxicity data (e.g., Ames test with TA98/TA100 strains) due to structural alerts (azide moiety). Researchers must design cross-regional studies using OECD-compliant protocols to harmonize safety profiles .

Q. What strategies are employed to study the metabolic stability of N-Trityl Losartan Azide in preclinical models?

Microsomal incubations (human/rat liver microsomes) with NADPH cofactors assess oxidative metabolism. Ultra-performance liquid chromatography–quadrupole time-of-flight (UPLC-QTOF) identifies demethylated and hydroxylated metabolites. CYP450 isoform inhibition assays (e.g., CYP3A4 ketoconazole) pinpoint metabolic pathways .

Contradictions and Validation

Q. How should researchers resolve conflicting data on N-Trityl Losartan Azide’s in vivo safety profile?